- A convenient method for the preparation of N,N'-disubstituted thioureas using 2-chloropyridinium salt, sodium trithiocarbonate and aminesChemistry Letters, 1982, (5), 641-2,
Cas no 96-45-7 (2-Imidazolidinethione)
2-Imidazolidinthion ist eine heterocyclische Schwefelverbindung mit der Summenformel C3H6N2S. Diese farblose bis gelbliche kristalline Substanz zeichnet sich durch ihre hohe Stabilität und Reaktivität aus, was sie zu einem vielseitigen Zwischenprodukt in der organischen Synthese macht. Besonders hervorzuheben ist ihre Fähigkeit, als Ligand in metallorganischen Komplexen zu fungieren, was in katalytischen Prozessen genutzt wird. Die Verbindung zeigt gute Löslichkeit in polaren organischen Lösungsmitteln wie Ethanol und Dimethylformamid. Aufgrund ihrer Thion-Gruppe (-C=S) eignet sie sich hervorragend für nucleophile Substitutionsreaktionen und dient als Ausgangsmaterial für die Herstellung von Pharmazeutika und Agrochemikalien. Ihre chemische Beständigkeit unter milden Bedingungen ermöglicht eine einfache Handhabung und Lagerung.

2-Imidazolidinethione structure
Produktname:2-Imidazolidinethione
2-Imidazolidinethione Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Imidazolidine-2-thione
- ETU
- NA-22
- Ethylene Thiourea (NA-22)
- 1,3-ethylene-2-thio-ure
- 1,3-Ethylene-2-thiourea
- 2H-Imidazole-2-thione, tetrahydro-
- 2-imadazoline-2-thiol
- 2-Imidazolidinethione ethylene thiourea
- 2-Imidazoline-2-thiol
- 2-Imidozolidimethione
- 2-Mercapto-2-imidazoline
- 2-mercapto-imidazolin
- 2-merkaptoimidazolin
- 2-Thioimidazolidine
- 2-thioldihydroglyoxaline
- 2-Thiol-dihydroglyoxaline
- 2-Thionoimidazolidine
- 4,5-Dihydro-2-mercaptoimidazole
- 4,5-dihydro-imidazole-2(3h)-thion
- 4,5-Dihydroimidazole-2(3H)-thione
- AcceleratorNA-22
- ai3-16292
- Akrochem ETU-22
- 2-Imidazolidinethione
- Ethylenethiourea
- Imidazoline-2-thiol
- Accelerator NA22
- Ethlenethiourea(2-Imidzolidnethione)
- N-ethenethiourea
- 2-Imidazolidinethione ethylene thiourea 2-Imidazoline-2-thiol
- 2-Imidazolidinetione
- 2-Imidazolidinethione Solution
- Akroform? ETU-22 PM
- Ethlenethiourea
- ETU(NA-22)
- Method 509 - Performance Check Solution
- 2-imidazolidine-thione
- 2-Thioxoimidazolidine
- ACCEL-BF
- imidazoline-2-thione
- mercazini
- Mercozen
- N,N'-ethylenethiourea
- NA 22
- NA-22-D
- robac22
- ethenethiourea
- 2-Mercaptoimidazoline
- 1,3-Ethylenethiourea
- 2-Imidzolidnethione
- ETHYLENE THIOUREA
- Imidazolidinethione
- Mercazin I
- Warecure C
- Rhenogran ETU
- Mercaptoimidazoline
- Pennac CRA
- Vulkacit NPV/C
- Sanceller 22
- Nocceler 22
- Vulkacit NPV/C2
- Soxinol 22
- Ethylene thiourea (ETU)
- Rhodanin S 62
- Robac 22
- Tetrahydro-2H-imidazo
- Imidazoline-2-thiol (7CI)
- 2-Mercapto-4,5-dihydroimidazole
- Accel 22
- Accel 22S
- Accelerator ETU
- Accelerator NA 22
- END 75
- ETC
- Ethylenethiocarbamide
- ETU 22S
- ETU 75
- ETU 80
- Imidazoline-2(3H)-thione
- MeSH ID: D005031
- N,N′-Ethylenethiourea
- Rhenocure NPV/C
- Rhenogran ETU 75
- Rhenogran ETU 80
- Sanceler 22
- Sanceler 22C
- Sanceler 22S
- Sanmix 22-80E
- Tetrahydro-2H-imidazole-2-thione
- Thiourea, N,N′-1,2-ethanediyl-
- TU 2
- Ethlenethiourea,98%
- DA-53023
- Etilentiourea
- 2-MERCAPTO IMIDAZOLINE
- Ethylene thiouree [French]
- 2Imidazoline2thiol
- RODANIN S 62
- Tetrahydro2Himidazole2thione
- 2Mercapto2imidazoline
- Opera_ID_324
- 2mercaptoimidazoline
- HSDB 1643
- N(OO(3)AAoea)
- NCGC00091855-04
- F0001-2297
- 96-45-7
- imidizolidenethione
- Imidazoline2(3H)thione
- NCGC00258846-01
- Imidazoline2thiol
- E-6500
- BDBM62876
- Q408767
- RCRA waste no. U116
- DTXCID90601
- HMS2230P07
- STK369397
- Cobalt(I I) nitrate
- 4,5-Dihydroimidazol-2(3h)-thione
- Rodanin S-62
- 2 Mercaptoimidazoline
- 2imidazolidinethione
- Thiourea, N,N'(1,2ethanediyl)
- Imidazoline, 2-mercapto-
- SMR000059087
- CHEBI:34750
- Etilentiourea (Spanish)
- BIDD:ER0692
- 1ST24013-1000
- 24FOJ4N18S
- A10690
- 2-Imidazolidinethione, purum, >=98.0% (HPLC)
- Tox21_201294
- 2Merkaptoimidazolin
- SMR000777952
- Thiourea, N,N'-(1,2-ethanediyl)-
- Ethylenethiourea (ETU)
- Sodium-22 neoprene accelerator
- BP-30094
- 1H-IMIDAZOLE-2-THIOL, 4,5-DIHYDRO-
- MLS000069432
- 4,5Dihydroimidazole2(3H)thione
- MLS002415731
- Rodanin S62
- CAS-96-45-7
- mancozeb TP1
- STR00167
- Perkacit ETU
- 2-Merkaptoimidazolin [Czech]
- 12261-94-8
- 1,3Ethylene2thiourea
- Aperochem ETU22
- DTXSID5020601
- USEPA/OPP Pesticide Code: 600016
- N,N'Ethylenethiourea
- MFCD00005276
- 4,5Dihydro2mercaptoimidazole
- cid_2723650
- 5328-35-8
- 2-Mercaptoimidazoline, 2-Imidazolidinethione
- Rhodanin S-62
- HY-W010593
- HMS3372A09
- NCI60_001620
- NCGC00091855-03
- Sodium22 neoprene accelerator
- I0004
- Rhodanin S-62 (Czech)
- EN300-21447
- EC 202-506-9
- Urea, 1,3ethylene2thio
- ETHYLENE THIOUREA [MI]
- ETHYLENETHIOUREA (IARC)
- AKOS000431145
- NA22D
- Imidazole2(3H)thione, 4,5dihydro
- N,N-Ethylene-thiourea
- THIOUREA, N,N'-1,2-ETHANEDIYL-
- CHEMBL11860
- Akrochem etu22
- N,N'-1,2-ethanediylthiourea
- ETHYLENETHIOUREA [IARC]
- AKOS000120435
- Aperochem ETU-22
- NCI-C03372
- Ethylene thiourea 10 microg/mL in Acetonitrile
- NCGC00091855-01
- Ethylene thiouree
- 2-Imidazolidine-2-thione
- RCRA waste number U116
- ETHYLENE THIOUREA [HSDB]
- 2Thioldihydroglyoxaline
- n,n'-ethylene thiourea
- l'Ethylene thiouree [French]
- NCGC00091855-02
- 2-Imidazolidinethione, PESTANAL(R), analytical standard
- l'Ethylene thiouree
- CCRIS 298
- Imidazoline, 2mercapto
- UNII-24FOJ4N18S
- l'Ethylene thiouree (French)
- 2-Imidazolidimethione
- SCHEMBL41176
- NCGC00254936-01
- CS-W011309
- NS00008290
- STL131803
- Urea, 1,3-ethylene-2-thio-
- 2-Thionomidazolidine
- 1ST24013
- Imidazole-2(3H)-thione, 4,5-dihydro-
- Tox21_301034
- Akroform ETU-22 PM
- 1,3Ethylenethiourea
- Rodanin S-62 [Czech]
- imidazolidine, 2-thio-
- Ethylene thiourea Solution in Methanol, 1000mug/mL
- EINECS 202-506-9
- 2-Imidazolidinethione, 98%
- A845596
- USAF EL-62
- Z104497392
- 4,5-dihydro-1H-imidazole-2-thiol
-
- MDL: MFCD00005276
- Inchi: 1S/C3H6N2S/c6-3-4-1-2-5-3/h1-2H2,(H2,4,5,6)
- InChI-Schlüssel: PDQAZBWRQCGBEV-UHFFFAOYSA-N
- Lächelt: S=C1NCCN1
Berechnete Eigenschaften
- Genaue Masse: 102.02500
- Monoisotopenmasse: 102.025
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 6
- Anzahl drehbarer Bindungen: 0
- Komplexität: 63.2
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Functional 3D Acceptor Count: 1
- isomere RMSD: 0.4
- CID Konformationsisomerenzahl: 1
- Oberflächenladung: 0
- Anzahl drehbarer Bindungen: 0.8
- Tautomerzahl: 2
- Topologische Polaroberfläche: 56.2
- Funktionelle 3D Spenderzahl: 2
- Functional 3D Ring Count: 1
- XLogP3: -0.7
Experimentelle Eigenschaften
- Farbe/Form: Weiße Acikuläre Kristalle
- Dichte: 1.41~1.45
- Schmelzpunkt: 196-200 °C (lit.)
- Siedepunkt: 397 to 399° F (NTP, 1992)
- Flammpunkt: 252 ºC
- Brechungsindex: 1.5500 (estimate)
- Löslichkeit: 8g/l
- Wasserteilungskoeffizient: 19 g/L (20 ºC)
- PSA: 56.15000
- LogP: 0.12170
- Merck: 3803
- Sensibilität: Feuchtigkeitsempfindlich
- Löslichkeit: Löslich in Alkohol, Ethylenglykol und Pyridin, unlöslich in Ether, Benzol, Chloroform und Erdölether.
2-Imidazolidinethione Sicherheitsinformationen
-
Symbol:
- Prompt:gefährlich
- Signalwort:Danger
- Gefahrenhinweis: H302,H360
- Warnhinweis: P201,P308+P313
- Transportnummer gefährlicher Stoffe:2811
- WGK Deutschland:2
- Code der Gefahrenkategorie: 61-22-40-48/23/25
- Sicherheitshinweise: S53-S45
- RTECS:NI9625000
-
Identifizierung gefährlicher Stoffe:
- Gefahrenklasse:6.1(b)
- Toxizität:LD50 orally in rats: 1832 mg/kg (Graham, Hansen)
- Lagerzustand:0-6°C
- PackingGroup:III
- Verpackungsgruppe:III
- Risikophrasen:R22; R61
2-Imidazolidinethione Zolldaten
- HS-CODE:29332990
- Zolldaten:
China Zollkodex:
2933990090Übersicht:
299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%
Deklarationselemente:
Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date
Zusammenfassung:
299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%
2-Imidazolidinethione Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-21447-5.0g |
4,5-dihydro-1H-imidazole-2-thiol |
96-45-7 | 97% | 5.0g |
$26.0 | 2023-07-09 | |
Enamine | EN300-21447-0.5g |
4,5-dihydro-1H-imidazole-2-thiol |
96-45-7 | 97% | 0.5g |
$19.0 | 2023-07-09 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | B24312-250mg |
2-Imidazolidinetione |
96-45-7 | ,Purity≥98% | 250mg |
¥150.00 | 2021-09-02 | |
abcr | AB135816-500 g |
Ethylenethiourea, 98%; . |
96-45-7 | 98% | 500 g |
€128.80 | 2023-07-20 | |
Enamine | EN300-24954-5.0g |
4,5-dihydro-1H-imidazole-2-thiol |
96-45-7 | 97% | 5.0g |
$26.0 | 2023-02-14 | |
Enamine | EN300-24954-25.0g |
4,5-dihydro-1H-imidazole-2-thiol |
96-45-7 | 97% | 25.0g |
$35.0 | 2023-02-14 | |
BAI LING WEI Technology Co., Ltd. | 984397-500G |
2-Imidazolidinethione, 98% |
96-45-7 | 98% | 500G |
¥ 656 | 2022-04-26 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 03940-100G |
2-Imidazolidinethione |
96-45-7 | ≥98.0% | 100G |
¥411.34 | 2022-02-23 | |
Life Chemicals | F0001-2297-5g |
2-Imidazolidinethione |
96-45-7 | 95%+ | 5g |
$60.0 | 2023-11-21 | |
TRC | I350300-5g |
2-Imidazolidinethione |
96-45-7 | 5g |
$69.00 | 2023-05-18 |
2-Imidazolidinethione Herstellungsverfahren
Synthetic Routes 1
Synthetic Routes 2
Reaktionsbedingungen
1.1 Solvents: Dimethylformamide ; 5 min, 0 °C
1.2 Reagents: Carbon tetrabromide ; 0.3 h, rt
1.3 Solvents: Water ; 0 °C
1.2 Reagents: Carbon tetrabromide ; 0.3 h, rt
1.3 Solvents: Water ; 0 °C
Referenz
- Carbon tetrabromide promoted reaction of amines with carbon disulfide: facile and efficient synthesis of thioureas and thiuram disulfidesSynthesis, 2008, (22), 3579-3584,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 3 - 4 h, reflux
1.2 Reagents: Acetic acid ; reflux
1.3 Reagents: Sodium hydroxide , Sodium bisulfite Solvents: Water ; reflux; cooled
1.2 Reagents: Acetic acid ; reflux
1.3 Reagents: Sodium hydroxide , Sodium bisulfite Solvents: Water ; reflux; cooled
Referenz
- Synthesis and structure of some imidazolidine-2-thionesRussian Journal of Organic Chemistry, 2006, 42(3), 448-450,
Synthetic Routes 4
Reaktionsbedingungen
1.1 heated
Referenz
- Carbon disulfidee-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-4,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Solvents: Ethanol
Referenz
- 1-(Methyldithiocarbonyl)imidazole: a useful thiocarbonyl transfer reagent for synthesis of substituted thioureasTetrahedron, 2000, 56(4), 629-637,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Solvents: Acetonitrile
Referenz
- A convenient route to substituted thiocarbamidesSynthetic Communications, 1995, 25(21), 3381-7,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Catalysts: Hydrochloric acid Solvents: Ethanol , Water ; 1 h, 20 °C
Referenz
- Sono-synthesis of imidazolidine-2-thione as a base compound of some pharmaceutical productsUltrasonics Sonochemistry, 2007, 15(2), 119-123,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Solvents: Bromobenzene ; 40 min, heated; rt; rt → -5 °C
Referenz
- Process for the preparation of 1,3-dihydroimidazole-2-thiones, United States, , ,
Synthetic Routes 9
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: Mordenite (Al2CaH12(SiO3)10.H2O) Solvents: Ethanol , Water ; 50 °C; 50 °C → 115 °C; 1.5 h, 115 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 h, 115 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 h, 115 °C
Referenz
- Method for synthesizing bis(trimethylsilyl)-containing heterocyclic compound, China, , ,
Synthetic Routes 10
Reaktionsbedingungen
1.1 Catalysts: Zinc oxide (ZnO) , Alumina
Referenz
- Synthesis of symmetrical N,N'-disubstituted thioureas and heterocyclic thiones from amines and CS2 over a ZnO/Al2O3 composite as heterogeneous and reusable catalystJournal of Organic Chemistry, 1999, 64(3), 1029-1032,
Synthetic Routes 11
Reaktionsbedingungen
1.1 Catalysts: Aluminum chloride Solvents: Dimethylformamide ; 10 - 30 min, 120 °C; 120 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referenz
- AlCl3-Promoted Synthesis of 2-Mercapto Benzoheterocycles by Using Sodium Dimethyldithiocarbamate as Thiocarbonyl SurrogateEuropean Journal of Organic Chemistry, 2018, 2018(39), 5406-5411,
Synthetic Routes 12
Reaktionsbedingungen
1.1 Catalysts: Dichloro[(1,2,3,6,7,10,11,12-η)-2,6,10-dodecatriene-1,12-diyl]ruthenium Solvents: Water ; 6 h, 90 °C
Referenz
- Ru(IV)-catalyzed isomerization of allylamines in water: A highly efficient procedure for the deprotection of N-allylic aminesChemical Communications (Cambridge, 2005, (32), 4086-4088,
Synthetic Routes 13
Reaktionsbedingungen
1.1 Catalysts: Magnesium oxide Solvents: Ethanol ; 2.5 h, rt
Referenz
- MgO Nanoparticle-Catalyzed Synthesis and Broad-Spectrum Antibacterial Activity of Imidazolidine- and Tetrahydropyrimidine-2-Thione DerivativesApplied Biochemistry and Biotechnology, 2018, 184(1), 291-302,
Synthetic Routes 14
Reaktionsbedingungen
1.1 Solvents: Ethanol , Water ; 0 - 5 °C; 12 h, reflux
Referenz
- Synthesis of some novel fused imidazo[2,1-b][1,3]thiazole and imidazo[2,1-b]thiazolo[5,4-d]isoxazole derivativesJournal of Chemistry, 2012, 9(3), 1518-1525,
Synthetic Routes 15
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water
Referenz
- Ethylene thiourea (2-imidazolidinethione)Organic Syntheses, 1946, 26, 34-5,
Synthetic Routes 16
Reaktionsbedingungen
1.1 Solvents: Ethanol ; 0.5 - 6 h, reflux
Referenz
- 1H-imidazole-1-carbodithioic acid, methyl estere-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, 1, 1-2,
Synthetic Routes 17
Reaktionsbedingungen
1.1 Solvents: Water ; 2 h, 60 °C; 60 °C → 100 °C; 1 h, 100 °C
Referenz
- Organic synthesis unit process-thiochemicals and heterocyclic compounds-heterocyclic compounds (2)Fain Kemikaru, 2013, 42(10), 51-61,
Synthetic Routes 18
Reaktionsbedingungen
1.1 Solvents: Water ; 45 °C; 1 h, 45 °C; 46 °C → 70 °C; 3 h, 70 °C; 70 °C → 80 °C; 80 °C → 90 °C; 90 °C → 100 °C; 100 °C → 102 °C; 2 h, 100 - 102 °C
Referenz
- Preparation of 1,3-disubstituted symmetrical thioureas from primary amines and carbon disulfide, China, , ,
Synthetic Routes 19
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 3 - 4 h, heated
1.2 Reagents: Acetic acid Solvents: Acetic acid
1.3 Reagents: Sodium hydroxide , Sodium bisulfite Solvents: Water ; reflux
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled
1.2 Reagents: Acetic acid Solvents: Acetic acid
1.3 Reagents: Sodium hydroxide , Sodium bisulfite Solvents: Water ; reflux
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled
Referenz
- Synthesis and structure of cyclic thioureas from some diaminesIzvestiya Natsional'noi Akademii Nauk Respubliki Kazakhstan, 2004, (4), 31-33,
2-Imidazolidinethione Raw materials
- 3-Methyl-1- [(methylsulfanyl)methanethioyl]-1H- imidazol-3-ium iodide
- Dimethyldithiocarbamic Acid Sodium Salt
- Sodium Trithiocarbonate
- 2-Imidazolidinethione,1-(2-propen-1-yl)-
- (2-aminoethyl)sulfanyl(carbonothioyl)amine
2-Imidazolidinethione Preparation Products
2-Imidazolidinethione Lieferanten
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
(CAS:96-45-7)2-Imidazolidinethione
Bestellnummer:1773277
Bestandsstatus:in Stock
Menge:Company Customization
Reinheit:98%
Preisinformationen zuletzt aktualisiert:Friday, 18 April 2025 17:04
Preis ($):discuss personally
2-Imidazolidinethione Verwandte Literatur
-
Jaspreet K. Aulakh,Tarlok S. Lobana,Henna Sood,Daljit S. Arora,Raminderjit Kaur,Jatinder Singh,Isabel Garcia-Santos,Manpreet Kaur,Jerry P. Jasinski RSC Adv. 2019 9 15470
-
Graziano Di Carmine,Daniele Ragno,Carmela De Risi,Olga Bortolini,Pier Paolo Giovannini,Giancarlo Fantin,Alessandro Massi Org. Biomol. Chem. 2017 15 8788
-
Tarlok S. Lobana,Jaspreet K. Aulakh,Heena Sood,Daljit S. Arora,Isabel Garcia-Santos,Manpreet Kaur,Courtney E. Duff,Jerry P. Jasinski New J. Chem. 2018 42 9886
-
4. The reaction of imidazolidine-2-thione with carbon disulphideMasataka Yokoyama,Kosei Motozawa,Ei-ichi Kawamura,Tsuneo Imamoto J. Chem. Soc. Perkin Trans. 1 1981 2499
-
5. The nitrosation of NN′-dialkylthioureasFransisco Meijide,Geoffrey Stedman J. Chem. Soc. Perkin Trans. 2 1988 1087
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